
2-Phenylcyclohexane-1-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenylcyclohexane-1-thiol is an organic compound characterized by a cyclohexane ring substituted with a phenyl group and a thiol group. This compound is part of the thiol family, known for their distinctive sulfur-hydrogen (–SH) functional group. Thiols are often recognized for their strong and unpleasant odors, which are reminiscent of rotten eggs or garlic. The presence of the phenyl group in this compound adds aromatic properties to the compound, making it a subject of interest in various chemical research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
2-Phenylcyclohexane-1-thiol can be synthesized through several methods. One common approach involves the reaction of cyclohexene with phenylmagnesium bromide, followed by the introduction of a thiol group. The reaction typically proceeds under controlled conditions to ensure the correct substitution pattern on the cyclohexane ring.
Another method involves the transition-metal-catalyzed Ullmann-type coupling reaction, which allows the synthesis of aryl thiols from aryl halides through C–S bond formation . This method is advantageous due to its efficiency and the availability of starting materials.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Industrial production also emphasizes the importance of safety measures, given the potentially hazardous nature of thiol compounds.
化学反応の分析
Types of Reactions
2-Phenylcyclohexane-1-thiol undergoes various chemical reactions, including:
Oxidation: Thiols can be oxidized to form disulfides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or iodine.
Reduction: Disulfides can be reduced back to thiols using reducing agents like dithiothreitol (DTT) or sodium borohydride.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile. Common reagents include alkyl halides and thiolates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iodine
Reduction: Dithiothreitol (DTT), sodium borohydride
Substitution: Alkyl halides, thiolates
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers (sulfides)
科学的研究の応用
2-Phenylcyclohexane-1-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of 2-Phenylcyclohexane-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially altering their function. This interaction is often mediated through the formation of disulfide bonds or the modification of cysteine residues in proteins. The phenyl group may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
類似化合物との比較
2-Phenylcyclohexane-1-thiol can be compared with other thiol-containing compounds and cycloalkanes:
Cyclohexanethiol: Similar structure but lacks the phenyl group, resulting in different chemical properties and reactivity.
Phenylmethanethiol: Contains a phenyl group attached to a methanethiol, differing in the length and structure of the carbon chain.
The uniqueness of this compound lies in its combination of a cyclohexane ring, a phenyl group, and a thiol group, which imparts distinct chemical and physical properties.
特性
分子式 |
C12H16S |
|---|---|
分子量 |
192.32 g/mol |
IUPAC名 |
2-phenylcyclohexane-1-thiol |
InChI |
InChI=1S/C12H16S/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11-13H,4-5,8-9H2 |
InChIキー |
HKMOXMVOWRRYLL-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=CC=CC=C2)S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


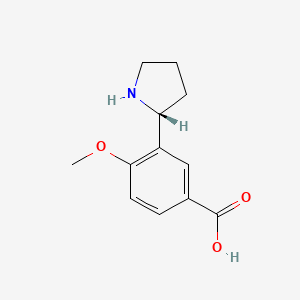
![2-Fluoro-2-[1-(propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13321498.png)
![3-Methyl-3-azabicyclo[3.1.1]heptan-1-ol](/img/structure/B13321503.png)
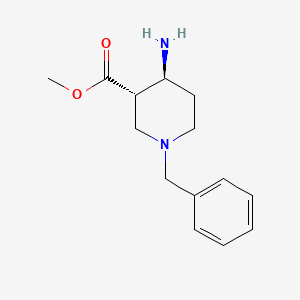
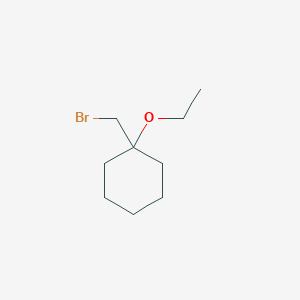
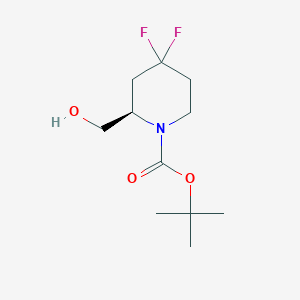

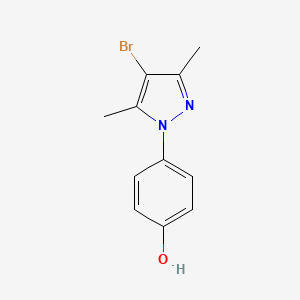
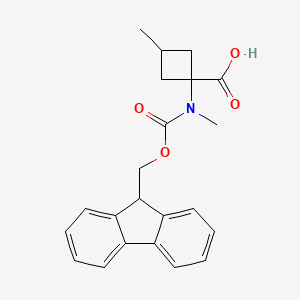
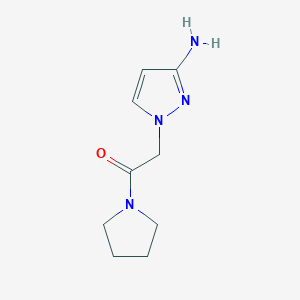
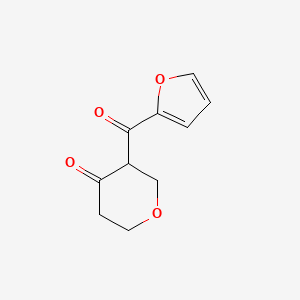
![2-(1H-Benzo[d]imidazol-2-yl)-3-(6-bromopyridin-3-yl)acrylonitrile](/img/structure/B13321551.png)
![4-Methyl-4-(1-methylcyclopropyl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13321552.png)
![2-(3,3-Difluorocyclobutyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B13321562.png)
